molecular formula C12H10N2O3 B1614070 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid CAS No. 906353-00-2

4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Cat. No. B1614070
CAS RN: 906353-00-2
M. Wt: 230.22 g/mol
InChI Key: PPGBPVGCYRDKMI-UHFFFAOYSA-N
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Description

“4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid” is a chemical compound with the empirical formula C12H10N2O3 . It has a molecular weight of 230.22 . This compound is a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of “4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid” can be represented by the SMILES string Cc1cncc(Oc2ccc(cc2)C(O)=O)n1 . This indicates that the compound contains a methylpyrazin group attached to a benzoic acid group via an ether linkage .


Physical And Chemical Properties Analysis

“4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid is utilized as a building block for the synthesis of various pharmaceutical compounds. Its benzoic acid moiety can act as a carboxylic acid functional group, which is a common component in many drugs, potentially aiding in the development of new therapeutic agents .

Agriculture

This compound may find applications in agriculture as a precursor for the synthesis of agrochemicals. The pyrazine component of the molecule could be useful in creating new pesticides or herbicides, given that pyrazine derivatives are known for their bioactivity .

Material Science

In material science, 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid could be explored for the development of novel polymers or coatings. The presence of both aromatic and heteroaromatic rings in its structure makes it a candidate for creating materials with specific optical or electrical properties .

Environmental Science

Environmental science research could leverage this compound in the study of degradation products of environmental pollutants. Its structural similarity to various industrial chemicals makes it a relevant substance for toxicological studies and the development of bioremediation strategies .

Biochemistry

In biochemistry, the compound’s ability to interact with enzymes and receptors due to its heterocyclic and aromatic components can be valuable. It could be used in enzyme inhibition studies or as a molecular probe to understand the biochemical pathways .

Pharmacology

Pharmacologically, 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid might be significant in drug discovery, particularly in the identification of drug metabolites. Its structure could be metabolized by various enzymes, and studying these metabolites can provide insights into drug metabolism and pharmacokinetics .

Future Directions

As for the future directions, it’s hard to predict without specific research or industry trends related to “4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid”. It’s worth noting that this compound is being sold for research purposes, which suggests that it may have potential applications in scientific studies .

properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-6-13-7-11(14-8)17-10-4-2-9(3-5-10)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGBPVGCYRDKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640391
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906353-00-2
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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